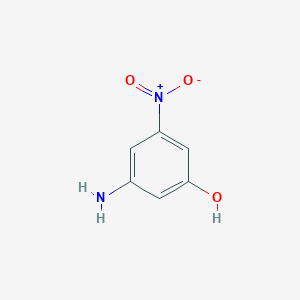

3-Amino-5-nitrophenol

Description

Contextual Significance within Organic and Material Chemistry

In organic synthesis, the significance of 3-Amino-5-nitrophenol lies in the versatile reactivity of its three functional groups. The amino group can undergo diazotization, acylation, and alkylation. The nitro group, a strong electron-withdrawing group, can be reduced to form another amino group, opening pathways to diamino compounds. The hydroxyl group can be converted into ethers or esters. This trifunctional nature makes it a potentially valuable precursor for the synthesis of more complex molecules, such as heterocyclic compounds or polysubstituted aromatic systems. However, specific, high-yield synthetic applications using this compound as a key starting material are not extensively documented in peer-reviewed literature, unlike its isomers which are used in the manufacture of dyes and pharmacologically active molecules. sigmaaldrich.com

The role of nitrophenols in material chemistry is an active area of research, particularly in environmental remediation and catalysis. mdpi.comnih.gov For instance, various nitrophenol isomers are often targeted for removal from wastewater using advanced materials like coordination polymers or covalent organic frameworks. mdpi.comnih.gov These materials can adsorb nitrophenols or catalytically reduce them to less toxic aminophenols. mdpi.com While these studies establish a precedent for the material science applications of this class of compounds, research specifically investigating the interaction of this compound with such materials is not presently available.

Historical Development of Amino-Nitrophenols Research

The study of amino-nitrophenols is historically linked to the development of the synthetic dye industry in the late 19th and early 20th centuries. nih.gov The nitration of phenols and other aromatic compounds was a foundational reaction for creating a wide array of colorful molecules. nih.govwikipedia.org For example, picric acid (2,4,6-trinitrophenol) was one of the first synthetic yellow dyes. nih.gov

The synthesis of specific aminonitrophenol isomers, such as 2-amino-5-nitrophenol (B90527), was first reported in 1920. nih.gov These compounds became crucial intermediates for producing azo dyes and later found use in hair coloring formulations. nih.gov General synthetic strategies for this class of compounds often involve the nitration of a protected aminophenol or the reduction of a dinitrophenol. nih.govorgsyn.org A common method for producing nitrophenols is the direct nitration of phenol (B47542) with nitric acid, which typically yields ortho and para isomers. nih.govwikipedia.org The synthesis of a meta-substituted compound like this compound requires a more targeted synthetic design, likely involving multi-step processes to direct the functional groups to the desired positions. While specific historical accounts of the first synthesis of this compound are not readily found, its existence is rooted in this broader history of synthetic aromatic chemistry.

Current Research Trends and Future Perspectives for this compound

Current research involving nitrophenols is largely focused on their environmental impact and remediation, as well as their use as precursors for valuable aminophenols. mdpi.comresearchgate.net The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) (a precursor to paracetamol) is a benchmark reaction for testing the efficiency of new nanocatalysts. researchgate.net This highlights a potential area of interest for this compound: its reduction product, 3,5-diaminophenol (B3054961), is a valuable monomer for the synthesis of high-performance polymers like aramids and a precursor for phloroglucinol.

Future research on this compound could, therefore, focus on several key areas:

Development of Efficient Synthetic Routes: Designing and optimizing a high-yield, scalable synthesis for this compound would make this intermediate more accessible for research and potential industrial use.

Catalytic Reduction Studies: Investigating the selective reduction of the nitro group to produce 3,5-diaminophenol using modern catalytic systems could be a valuable contribution to polymer and fine chemical synthesis.

Derivative Synthesis and Application: Utilizing the compound as a scaffold to synthesize novel heterocyclic compounds or other complex molecules could uncover new materials or biologically active agents. A patent describing the preparation of 2-amino-5-nitrophenol derivatives for use as cyan-image-forming couplers in photography suggests that related structures have potential in specialized material applications. google.com

Polymer Chemistry: Exploring its use as a monomer or as a precursor to monomers for creating new polymers with unique thermal or electronic properties remains an open field of inquiry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFQVODGUQVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442306 | |

| Record name | 3-amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-64-4 | |

| Record name | 3-amino-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Nitrophenol

Novel Synthetic Routes to 3-Amino-5-nitrophenol

Recent research has focused on developing innovative synthetic pathways to this compound that offer improvements in yield, selectivity, and environmental impact over traditional methods.

Another strategy involves the use of directing groups to control the position of nitration. For instance, copper-catalyzed ortho-nitration of N,1-diaryl-5-aminotetrazoles has been demonstrated, where the tetrazole group directs the nitration before being removed to yield the desired nitroaniline. acs.org While not directly applied to this compound, this principle of using a removable directing group offers a potential pathway for its regioselective synthesis. acs.orgresearchgate.net

A method for producing 5-nitro-2-aminophenol starts with the cyclization of ortho-aminophenol and urea. google.com The resulting benzoxazolone compound is then nitrated using nitric acid in the presence of an acidic imidazolium (B1220033) ionic liquid, which acts as a safer solvent alternative to 1,2-dichloroethane. google.com The final step involves hydrolysis to obtain the target molecule. google.com

| Starting Materials | Key Reagents/Conditions | Intermediate(s) | Final Product | Overall Yield | Reference |

| o-Aminophenol, Urea | 1. Cyclocondensation (115°C) 2. Nitration (40°C) 3. Alkaline Hydrolysis | 6-Nitrobenzoxazolone | 2-Amino-5-nitrophenol (B90527) | 80% | researchgate.net |

| o-Aminophenol, Urea | 1. Sulfuric acid (cyclization) 2. Nitric acid, Acidic imidazolium ionic liquid (nitration) 3. Sodium hydroxide (B78521) (hydrolysis) | Benzoxazolone, 6-Nitrobenzoxazolone | 5-Nitro-2-aminophenol | Not specified | google.com |

This table summarizes key chemo- and regioselective synthesis strategies for aminonitrophenols.

Catalysis plays a pivotal role in the synthesis of aminophenols from nitrophenols through reduction reactions. The catalytic hydrogenation of nitrophenols to aminophenols is a widely studied and industrially significant process. Various metal-based catalysts, including those based on nickel, palladium, platinum, and gold, have been employed for this transformation. ucf.eduekb.eg

For instance, nano-sized nickel catalysts supported on kaolin (B608303) have proven effective for the liquid-phase catalytic hydrogenation of p-nitrophenol to p-aminophenol. ekb.egresearchgate.net The efficiency of these catalysts is influenced by factors such as nickel content, catalyst loading, and the concentration of reactants and additives like sodium hydroxide. ekb.eg Specifically, a 5% Ni-K catalyst demonstrated superior activity. ekb.egresearchgate.net

The reduction of the nitro group can also be achieved using hydrogen gas over a Raney nickel catalyst or through catalytic transfer hydrogenation with ammonium (B1175870) formate. Bimetallic catalysts, such as Pt-Ni nanoparticles, have also been utilized for the reduction of various nitrophenols. ucf.edu

| Catalyst | Support | Reaction Type | Substrate | Product | Key Findings | Reference |

| Nickel nanoparticles | Kaolin | Catalytic Hydrogenation | p-Nitrophenol | p-Aminophenol | 5% Ni-K catalyst showed high activity. | ekb.egresearchgate.net |

| Raney Nickel | None | Hydrogenation | 3,5-Dimethoxy-2-nitrophenol | 2-Amino-3,5-dimethoxyphenol | Optimal temperature is 50-60°C. | |

| Palladium on Carbon (5%) | Carbon | Catalytic Hydrogenation | Benzyl ether of 2-amino-3,5-dimethoxyphenol | 2-Amino-3,5-dimethoxyphenol | Near-quantitative yields at 25°C. | |

| Pt-Ni bimetallic nanoparticles | Not specified | Reduction | 4-Nitrophenol (B140041), 2-Nitrophenol | 4-Aminophenol (B1666318), 2-Aminophenol (B121084) | Rate increased with temperature and Ni:Pt ratio. | ucf.edu |

This table highlights various catalytic approaches used in the production of aminophenols.

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of this compound and related compounds. A key aspect of this is the use of environmentally benign solvents and catalysts.

One sustainable approach involves the use of mechanochemistry, specifically ball-milling, for catalyst synthesis. ucf.edu This method avoids the use of bulk solvents and can produce unique catalyst structures. ucf.edu Another green technique is the use of ionic liquids as recyclable and less hazardous reaction media, as seen in the nitration step of a 5-nitro-2-aminophenol synthesis. google.com

The use of water as a solvent and non-toxic, inexpensive catalysts like activated metallic iron powder for the reduction of nitroarenes represents another green approach. researchgate.net Furthermore, electrochemical synthesis methods are gaining attention as they can reduce the need for harsh reagents. researchgate.net For example, the electrochemical synthesis of sulfonamide and sulfone derivatives from 2-amino-5-nitrophenol has been demonstrated as a green method. researchgate.net

Catalytic transfer hydrogenation using formic acid in a ball mill offers a safer alternative to using hydrogen gas under pressure. rsc.org This method has been explored for the synthesis of paracetamol from 4-nitrophenol, highlighting its potential applicability to other aminophenol syntheses. rsc.org

Derivatization Strategies for Functional Group Modification

The amino and phenolic groups of this compound, along with the nitro group, provide multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse applications.

The functional groups of this compound can undergo various transformations. The nitro group can be selectively reduced to an amino group, a crucial step in the synthesis of various compounds. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

Further nitration of the aromatic ring can be performed, although this requires careful control to achieve the desired regioselectivity, as the existing substituents will direct the position of the incoming nitro group. researchgate.net The amino group itself can be modified, for example, through N-alkylation reactions. A method for preparing mono-alkyl aminophenols involves the catalytic reduction of nitrophenols in the presence of a carbonyl compound, which acts as the alkylating agent. google.com

The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for the formation of ether and ester linkages. Etherification can be achieved through reactions like the Ullmann coupling, where an aryl halide is coupled with the phenol (B47542) in the presence of a copper catalyst. mdpi.com For instance, 3-(p-substituted aryloxy) phenols have been synthesized by reacting resorcinol (B1680541) with aryl iodides using CuI and picolinic acid as catalysts. mdpi.com

Formation of Heterocyclic Rings and Polycyclic Systems from this compound

The unique arrangement of the amino, hydroxyl, and nitro groups on the aromatic ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic systems. The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino and hydroxyl functionalities drive its reactivity in cyclization reactions.

One of the prominent applications of aminophenol derivatives is in the synthesis of phenoxazines , a class of tricyclic compounds with significant industrial and biological relevance. The general synthesis often involves the condensation of an aminophenol with a suitable reaction partner. For instance, the reaction of 2-aminophenols with quinone derivatives is a common route to produce complex phenoxazine (B87303) structures. In a specific example, 2-amino-5-nitrophenol (an isomer of the title compound) was used to prepare 9-nitropyridophenoxazin-5-one by reacting it with quinolin-5,8-dione in the presence of a metal acetate (B1210297) catalyst. unibas.it This reaction highlights the capability of the aminonitrophenol scaffold to form complex, multi-ring systems.

The synthesis of angular polycyclic phenoxazine derivatives can be achieved through palladium-catalyzed cross-coupling reactions. orientjchem.org While this study used various substituted phenols, the principles can be extended to aminonitrophenols. The reaction typically involves coupling a halogenated phenoxazinone core with a phenol derivative. orientjchem.org

Furthermore, this compound can serve as a building block for creating even more complex polycyclic systems. For example, the condensation of 2-amino-4-nitrophenol (B125904) with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium acetate yields 6-chloro-10-nitro-5H-benzo[a]phenoxazin-5-one. asianpubs.org This reaction demonstrates the formation of a five-ring system in a single synthetic operation. Subsequent reactions of this product can lead to further functionalization and the creation of more intricate molecular architectures. asianpubs.org

The table below summarizes representative examples of heterocyclic and polycyclic ring syntheses utilizing aminonitrophenol precursors.

| Precursor | Reagent(s) | Product | System Type | Yield | Reference |

| 2-Amino-5-nitrophenol | Quinolin-5,8-dione, Zn(II) acetate | 9-Nitropyridophenoxazin-5-one | Polycyclic (Pyridophenoxazinone) | Low | unibas.it |

| 2-Amino-4-nitrophenol | 2,3-Dichloro-1,4-naphthoquinone, Sodium acetate | 6-Chloro-10-nitro-5H-benzo[a]phenoxazin-5-one | Polycyclic (Benzophenoxazinone) | 77% | asianpubs.org |

| 2-Aminophenol | 1,2-Difluoro-4,5-dinitrobenzene (B1590526), Na₂CO₃ | 2,3-Dinitrophenoxazine | Heterocyclic (Phenoxazine) | - | nih.gov |

Mechanistic Studies of Key Synthetic Transformations

The synthetic transformations of this compound are governed by mechanisms that leverage the electronic properties of its functional groups. The formation of pyridophenoxazinones from the reaction of aminophenols with quinolin-5,8-dione provides a well-studied example. unibas.it

The reaction mechanism for the formation of pyridophenoxazinones is proposed to initiate with a nucleophilic attack of the aminophenol's amino group on the quinone ring. unibas.it When 2-aminophenol reacts with quinolin-5,8-dione, the attack can occur at the 6-position of the quinone. This is followed by a multi-step sequence involving oxidation and the incorporation of a second molecule of the aminophenol, ultimately leading to the cyclized phenoxazinone ring system. unibas.it

A plausible mechanistic pathway for the formation of phenoxazine rings often involves the initial formation of an adduct, followed by an intramolecular cyclization. For instance, in laccase-mediated synthesis, the reaction between an aminophenol and a hydroquinone (B1673460) derivative is thought to proceed via the formation of a C-N bond, creating an adduct which then cyclizes to form the phenoxazine core. acs.org

The formation of dinitrophenoxazines from the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene is another key transformation. nih.gov The mechanism likely involves a nucleophilic aromatic substitution (SNAr) pathway. The amino group of the aminophenol attacks one of the fluorine-bearing carbons of the dinitrobenzene, displacing the fluoride (B91410) ion. This is followed by a second, intramolecular SNAr reaction where the hydroxyl group attacks the adjacent carbon, displacing the second fluoride ion and closing the central oxazine (B8389632) ring. The presence of two nitro groups on the benzene (B151609) ring is crucial as they activate the ring towards nucleophilic attack.

The table below outlines key mechanistic features for these transformations.

| Reaction Type | Key Mechanistic Steps | Influencing Factors | Reference |

| Pyridophenoxazinone Formation | 1. Nucleophilic attack of NH₂ on quinone ring. 2. Oxidation/Reduction cycles. 3. Condensation with a second aminophenol molecule. 4. Intramolecular cyclization. | - Position of nitro group affects amino group nucleophilicity. - Metal ions (e.g., Zn²⁺) can act as catalysts, favoring specific isomers. | unibas.it |

| Dinitrophenoxazine Synthesis | 1. Intermolecular Nucleophilic Aromatic Substitution (SNAr) of a fluorine atom by the amino group. 2. Intramolecular Nucleophilic Aromatic Substitution (SNAr) of the second fluorine atom by the hydroxyl group to form the oxazine ring. | - Activation of the aromatic ring by electron-withdrawing nitro groups. - Nucleophilicity of the amino and hydroxyl groups. | nih.gov |

These mechanistic insights are critical for optimizing reaction conditions and for the rational design of new synthetic routes to complex heterocyclic molecules derived from this compound and its isomers.

Elucidation of Chemical Reactivity and Reaction Pathways of 3 Amino 5 Nitrophenol

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The aromatic ring of 3-Amino-5-nitrophenol is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

The amino and hydroxyl groups are strong activating groups and ortho-, para- directors, while the nitro group is a strong deactivating group and a meta-director. byjus.com In this compound, the positions ortho and para to the powerful activating hydroxyl and amino groups are the most likely sites for electrophilic attack. The positions are C2, C4, and C6. Given the steric hindrance and the combined directing effects, electrophilic substitution is expected to occur preferentially at the C2, C4, and C6 positions. For instance, in phenols, the hydroxyl group strongly activates the ring, making them highly susceptible to electrophilic substitution even without a Lewis acid catalyst. byjus.com Common electrophilic substitution reactions for phenols include nitration and halogenation. byjus.com

Nucleophilic Aromatic Substitution:

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of a strong electron-withdrawing group like the nitro group can facilitate nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com For SNAr to occur, a good leaving group must be present on the ring. In this compound itself, direct nucleophilic substitution is less common as there isn't an inherently good leaving group. However, the nitro group can be susceptible to nucleophilic attack under specific conditions, potentially leading to its displacement. vulcanchem.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

Redox Chemistry and Electrochemical Behavior

The presence of both an oxidizable phenol (B47542) and amino group, and a reducible nitro group, imparts a rich redox chemistry to this compound.

The nitro group can be readily reduced to an amino group. This transformation is a common synthetic strategy and can be achieved using various reducing agents, such as catalytic hydrogenation or metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). smolecule.com The reduction of nitrophenols is a well-studied process and often serves as a model reaction to evaluate the catalytic activity of nanoparticles. mdpi.com The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), for example, is a six-electron transfer process. ucf.edu

The phenolic hydroxyl group and the amino group can be oxidized. smolecule.comustc.edu.cn The oxidation of aminophenols can be complex, often proceeding through multiple electron transfer steps and potentially leading to the formation of quinonimine species. ustc.edu.cn The electrochemical oxidation of p-aminophenol, for instance, has been shown to be a two-step one-electron transfer process, with the amino group being oxidized first. ustc.edu.cn The electrochemical behavior of substituted phenols and anilines is influenced by the nature and position of the substituents on the aromatic ring. rsc.org

Cyclic voltammetry studies on related compounds, such as 3-aminophenol (B1664112), have been used to investigate their redox intermediates. researchgate.net The electrochemical properties of various substituted phenols and anilines, including their oxidation potentials, have been determined and analyzed. rsc.org

Acid-Base Properties and Proton Transfer Dynamics

This compound possesses both acidic (phenolic hydroxyl) and basic (amino) functional groups, allowing it to participate in acid-base reactions. The pKa values of the parent compound, 3-aminophenol, are 4.37 for the amino group and 9.82 for the phenolic group. wikipedia.org The presence of the electron-withdrawing nitro group in this compound is expected to increase the acidity of the phenolic proton (lower pKa) and decrease the basicity of the amino group (lower pKa of the conjugate acid) compared to 3-aminophenol.

Proton transfer is a fundamental process in the reactions of this compound. researchgate.net The study of proton transfer complexes is important for understanding interactions in various chemical and biological systems. bohrium.comresearchgate.net The rate of proton transfer between heteroatoms like nitrogen and oxygen is typically very fast. frontiersin.org The interaction between the amino and nitro groups can also influence proton transfer dynamics. researchgate.net

Kinetic and Thermodynamic Parameters of Reactions

The kinetics and thermodynamics of reactions involving nitrophenols have been the subject of numerous studies. For example, the reduction of 4-nitrophenol is a model reaction for which kinetic and thermodynamic parameters, such as activation energy, enthalpy, and entropy, have been determined. mdpi.com The reaction rate is often found to be dependent on reactant concentrations and temperature. mdpi.com

The Langmuir-Hinshelwood model is frequently applied to describe the kinetics of heterogeneous catalytic reactions, such as the reduction of nitrophenols on the surface of metal nanoparticles. mdpi.comucf.edu This model assumes that both reactants adsorb to the catalyst surface before the reaction occurs. ucf.edu

Thermodynamic parameters for the adsorption of nitrophenols have also been investigated, showing that such processes can be exothermic. rsc.org Furthermore, thermodynamic and kinetic parameters have been determined for antigen-antibody interactions involving nitrophenol derivatives, providing insights into the evolution of these interactions. nih.gov Theoretical methods can also be employed to calculate kinetic and thermodynamic parameters for related reactions. koreascience.kr

Reaction Mechanisms at the Molecular Level

The reaction mechanisms of this compound are intricate and depend on the specific reaction conditions.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion). byjus.com The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. The directing effects of the amino and hydroxyl groups favor the formation of intermediates where the positive charge can be delocalized onto these groups. byjus.com

Nucleophilic Aromatic Substitution: The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The aromaticity is temporarily lost in this step. In the second step, the leaving group is eliminated, and the aromatic ring is regenerated. libretexts.org

Redox Reactions: The reduction of the nitro group typically proceeds through a series of intermediates. For example, the six-electron reduction of a nitro group to an amino group involves nitroso and hydroxylamino intermediates. The exact mechanism can be influenced by the catalyst and reaction conditions. ucf.edu The oxidation of aminophenols can also involve radical intermediates. ustc.edu.cn

Proton Transfer: At the molecular level, proton transfer can occur through various mechanisms, including free radical-mediated hydrogen atom transfer (HAT) and excited-state intramolecular proton transfer (ESIPT). acs.org These processes involve the movement of a proton from a donor to an acceptor site, often facilitated by hydrogen bonding. acs.org

Advanced Structural and Spectroscopic Characterization of 3 Amino 5 Nitrophenol and Its Derivatives

High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Conformational and Vibrational Analysis

High-resolution vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the conformational and vibrational analysis of 3-Amino-5-nitrophenol. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry, substituent effects, and intermolecular interactions, particularly hydrogen bonding.

Detailed analysis of the FTIR and Raman spectra allows for the assignment of characteristic vibrational frequencies to specific functional groups within the molecule. For instance, the amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups exhibit distinct vibrational bands. The positions of these bands can shift based on the electronic environment and participation in hydrogen bonding.

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to achieve a more precise assignment of the vibrational modes. researchgate.netacs.org This combined approach has been successfully applied to related molecules like 2-aminophenol (B121084) and other nitrophenol derivatives to elucidate their conformational stability and vibrational characteristics. nih.govresearchgate.net In the solid state, the presence of intermolecular hydrogen bonds involving the -OH, -NH2, and -NO2 groups would be expected to cause significant shifts in the stretching frequencies of these groups compared to the gas or dilute solution phase.

Table 1: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Notes |

|---|---|---|---|

| Amino (-NH2) | Symmetric Stretching | 3300 - 3400 | Sensitive to hydrogen bonding. |

| Asymmetric Stretching | 3400 - 3500 | Sensitive to hydrogen bonding. | |

| Scissoring | 1590 - 1650 | ||

| Nitro (-NO2) | Asymmetric Stretching | 1500 - 1570 | Influenced by electronic effects of other substituents. |

| Symmetric Stretching | 1300 - 1370 | ||

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Broad band in the presence of hydrogen bonding. |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

Note: The exact positions of the peaks can vary depending on the physical state of the sample and the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound in solution. msu.eduuobasrah.edu.iqaocs.org Proton (1H) and Carbon-13 (13C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The 1H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups. The splitting patterns (multiplicity) of the aromatic protons, arising from spin-spin coupling, would confirm their relative positions on the benzene (B151609) ring. The signals for the -NH2 and -OH protons can sometimes be broad and their chemical shifts are often dependent on the solvent and concentration due to hydrogen bonding and chemical exchange. researchgate.net

The 13C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are indicative of the attached functional groups. Carbons bearing the nitro group are typically shifted downfield, while those attached to the amino and hydroxyl groups are shifted upfield.

To definitively assign all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are employed. iucr.org

COSY (Correlation Spectroscopy) : A 2D NMR experiment that shows correlations between coupled protons, helping to establish the connectivity of protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the 13C spectrum.

In the solid state, molecules can pack in different crystalline arrangements, a phenomenon known as polymorphism. jeol.comresearchgate.netgoogle.com Since polymorphs can exhibit different physical properties, their characterization is crucial. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for analyzing polymorphism. jeol.comresearchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and intermolecular interactions in the solid state. acs.org Consequently, different polymorphs of this compound would be expected to give distinct 13C and 15N ssNMR spectra, allowing for their identification and characterization. jeol.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. jhu.edu This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular conformation. For this compound, XRD would reveal the planarity of the benzene ring and the orientation of the amino, nitro, and hydroxyl substituents relative to the ring.

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl and amino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the amino group, can act as hydrogen bond acceptors. iucr.orgnih.gov The analysis of the crystal packing reveals how these hydrogen bonds connect molecules into one-, two-, or three-dimensional supramolecular architectures. asianpubs.orgiucr.orgresearchgate.net These interactions are fundamental in dictating the physical properties of the solid, such as melting point and solubility.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| O-H (hydroxyl) | O (nitro) | Intermolecular Hydrogen Bond |

| O-H (hydroxyl) | O (hydroxyl) | Intermolecular Hydrogen Bond |

| O-H (hydroxyl) | N (amino) | Intermolecular Hydrogen Bond |

| N-H (amino) | O (nitro) | Intermolecular Hydrogen Bond |

| N-H (amino) | O (hydroxyl) | Intermolecular Hydrogen Bond |

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. researchgate.netuni-duesseldorf.deacs.orgamercrystalassn.org For this compound, variations in crystallization conditions (e.g., solvent, temperature, pressure) could lead to the formation of different polymorphs. researchgate.net Each polymorph would have a unique crystal packing and, consequently, distinct physical properties. The study of polymorphism in this compound would involve systematically exploring different crystallization conditions and characterizing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. google.commdpi.com

Mass Spectrometry (HRMS, MS/MS) for Molecular Fragmentation and Identification

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques for the precise mass determination and structural elucidation of organic molecules like this compound. While detailed fragmentation data specifically for this compound is not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on its chemical structure and data from its isomers. The molecule has a nominal mass of 154 g/mol .

In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule would typically be observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. For instance, in an LC-MS/MS analysis of the isomer 4-amino-3-nitrophenol, the system was configured to detect mass transitions, indicating that fragmentation data is key to its identification. mdpi.com Similarly, LC-HRMS methods have been developed for various dye components, where identification relies on accurate mass and fragmentation patterns. wur.nl

The fragmentation of nitroaromatic compounds is well-characterized. Common fragmentation pathways for this compound under MS/MS conditions would likely involve:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) or NO (30 Da) followed by CO is a characteristic fragmentation for nitroarenes.

Loss of water: Dehydration involving the phenolic hydroxyl group.

Decarbonylation: Loss of a CO molecule (28 Da) from the phenol (B47542) ring structure.

Ring cleavage: Further fragmentation of the benzene ring after initial losses.

The analysis of related compounds supports these predictions. For example, the EI-mass spectra of derivatized hair dye ingredients, including the isomer 2-amino-5-nitrophenol (B90527), show characteristic fragments that are used for their specific identification in complex mixtures. mdpi.com The NIST mass spectrometry database contains fragmentation data for 3-aminophenol (B1664112), a potential fragment of this compound, showing its utility in identifying breakdown products. nist.gov

Table 1: Predicted and Known Mass Spectrometric Data for this compound and Related Compounds

| Compound | Molecular Formula | Nominal Mass (Da) | Key Predicted/Observed Fragments | Ionization Mode | Source |

| This compound | C₆H₆N₂O₃ | 154 | [M-H]⁻, loss of NO₂, loss of H₂O | ESI | Predicted |

| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154 | [M-H]⁻ at m/z 153.0306 | ESI- | nih.gov |

| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | 154 | Specific mass transitions used for quantitation | ESI+ | mdpi.com |

| 3-Aminophenol | C₆H₇NO | 109 | Molecular ion at m/z 109 | EI | nist.gov |

This interactive table is based on data from predictive models and published research on related isomers.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy provides insight into the electronic structure of a molecule by observing transitions between different electronic energy levels upon absorption of UV or visible light. adpcollege.ac.inethz.ch The spectrum of this compound is dictated by the presence of the benzene ring chromophore substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). This "push-pull" configuration significantly influences the electronic transitions.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, typically of high intensity, involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic ring. The n → π* transitions are of lower intensity and involve the promotion of non-bonding electrons (from the oxygen of the hydroxyl and nitro groups, and the nitrogen of the amino group) to π* antibonding orbitals.

Studies on related isomers provide a basis for understanding its absorption properties. For example, 3-nitrophenol (B1666305) in aqueous solution shows distinct absorption peaks that are pH-dependent. researchgate.netresearchgate.net The reduction of 3-nitrophenol to 3-aminophenol is marked by a clear shift in the UV-Vis spectrum, with the peak for the aminophenol appearing at a shorter wavelength than the nitrophenolate ion. researchgate.netekb.eg This is because the strong electron-withdrawing nitro group in the nitrophenolate form extends conjugation, shifting the absorption to a longer wavelength (a bathochromic shift), while the amino group in 3-aminophenol has a less pronounced effect.

For this compound, the simultaneous presence of both groups leads to intramolecular charge transfer (ICT) character in the electronic transitions, which typically results in a strong absorption band at a longer wavelength compared to monosubstituted phenols.

Table 2: UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds

| Compound | Solvent/Condition | λmax (nm) | Transition Type | Source |

| 3-Nitrophenol | Acidic Water (pH ~4) | ~275, ~330 | π → π | researchgate.net |

| 3-Nitrophenolate | Basic Water (pH ~10) | ~390 | π → π | researchgate.net |

| p-Aminophenol | Aqueous | ~300 | π → π* | ekb.eg |

| 2-Amino-3-nitrophenol | Not specified | Has absorption in near-UV and visible region | Not specified | sigmaaldrich.com |

This interactive table summarizes absorption data from various research sources to provide a comparative context.

Fluorescence Spectroscopy

Fluorescence emission occurs when a molecule returns to its electronic ground state from an excited state by emitting a photon. uomustansiriyah.edu.iq While aromatic compounds with amino groups are often fluorescent, nitroaromatic compounds are notorious for being non-fluorescent or weakly fluorescent. The nitro group is a powerful electron-withdrawing group that often introduces efficient pathways for non-radiative decay (e.g., intersystem crossing to the triplet state), which quenches fluorescence.

For this compound, the push-pull nature of the substituents that creates strong ICT absorption bands can also lead to fluorescence. However, it is more common for the nitro group's quenching effect to dominate. For instance, studies have shown that p-nitrophenol can act as a quencher, reducing the fluorescence intensity of other fluorescent molecules through an inner filter effect (IFE) or Förster resonance energy transfer (FRET). researchgate.net While some complex fluorescent proteins have been engineered to incorporate amino-tyrosine derivatives that exhibit red-shifted fluorescence, the simple molecule this compound is not expected to be a strong emitter. nih.gov Any potential emission would likely be weak and significantly red-shifted (a large Stokes shift) from its absorption maximum. uomustansiriyah.edu.iq

Theoretical and Computational Chemistry Investigations of 3 Amino 5 Nitrophenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the fundamental characteristics of molecules like 3-Amino-5-nitrophenol. mdpi.comresearchgate.netresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of the molecule. For instance, DFT methods like B3LYP with various basis sets such as 6-311G(d,p) and cc-pVTZ are commonly used to optimize molecular geometries and predict a wide array of properties. researchgate.net

The electronic structure of a molecule dictates its chemical behavior. For substituted benzene (B151609) derivatives like this compound, the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) significantly influences the electron distribution within the benzene ring. rsc.org

Molecular orbital (MO) theory provides a framework for understanding this electronic structure. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.compearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. tandfonline.com A smaller gap generally suggests higher reactivity. tandfonline.com

In molecules with both amino and nitro groups, the amino group tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the nitro group lowers the energy of the LUMO, making it more susceptible to nucleophilic attack. rsc.org The distribution of these frontier orbitals across the molecule reveals the most probable sites for such reactions. For example, in similar molecules, the HOMO is often localized on the electron-rich parts of the molecule, including the amino group and the aromatic ring, while the LUMO is concentrated on the electron-deficient nitro group. tandfonline.com

Table 1: Frontier Molecular Orbital (FMO) Energies and Related Properties of Substituted Phenols Note: The following table presents data for related aminophenol and nitrophenol compounds as a reference for understanding the potential properties of this compound. The exact values for this compound would require specific calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Aminophenol | -6.2035 | -0.2768 | 5.9267 |

| p-Nitrophenol | -7.3488 | -2.9892 | 4.3596 |

Quantum chemical calculations are widely used to predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. google.comresearchgate.net For instance, the characteristic stretching frequencies of the amino (N-H), nitro (N-O), and hydroxyl (O-H) groups can be calculated and compared with experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help in the structural elucidation of the molecule. rsc.org Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). bohrium.com These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions. tandfonline.com For molecules like this compound, charge transfer from the electron-donating amino and hydroxyl groups to the electron-withdrawing nitro group is expected to be a significant feature of the UV-Vis spectrum.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for Related Phenolic Compounds Note: This table provides data for p-aminophenol and p-nitrophenol to illustrate the concepts. Specific calculations are needed for this compound.

| Parameter | p-Aminophenol | p-Nitrophenol |

|---|---|---|

| Ionization Potential (I) (eV) | 6.2035 | 7.3488 |

| Electron Affinity (A) (eV) | 0.2768 | 2.9892 |

| Electronegativity (χ) (eV) | 3.2401 | 5.169 |

| Chemical Hardness (η) (eV) | 5.926 | 4.359 |

| Electrophilicity Index (ω) (eV) | 0.8857 | 3.064 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations are valuable for studying the conformational flexibility of this compound, particularly the rotation of the amino and nitro groups.

Furthermore, MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding between molecules of this compound or with solvent molecules. mdpi.comresearchgate.net The presence of -OH, -NH2, and -NO2 groups allows for the formation of a network of hydrogen bonds, which significantly influences the physical properties of the compound in the solid state. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. oup.comresearchgate.net In QSPR studies, various molecular descriptors (topological, geometrical, electronic, etc.) are calculated for a series of compounds and then used to build a mathematical model that can predict a specific property, such as toxicity, solubility, or reactivity. oup.com For nitroaromatic compounds, QSPR models have been developed to predict properties like toxicity based on descriptors derived from their molecular structure. oup.comdergipark.org.tr Such models could be applied to this compound to estimate its properties based on its structural relationship to other known compounds.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface for a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy. nih.govacs.org

For this compound, computational studies could be used to explore various reactions, such as its synthesis or its participation in further chemical transformations. For example, the reduction of the nitro group to an amino group is a common reaction for nitroaromatics. researchgate.net Computational modeling could elucidate the step-by-step mechanism of this reduction, including the structures of intermediates and transition states. nih.govpnas.org

Non-Covalent Interactions and Supramolecular Assembly Prediction

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. For this compound, the presence of hydroxyl (-OH), amino (-NH₂), and nitro (-NO₂) functional groups on a benzene ring provides a rich platform for a variety of intermolecular forces, including strong hydrogen bonds, weaker C-H···O interactions, and π-π stacking. While a specific single-crystal X-ray diffraction study for this compound is not readily found in publicly accessible databases, its non-covalent interaction patterns and resultant supramolecular assembly can be predicted with high confidence through computational modeling and comparison with structurally analogous compounds.

Hydrogen Bonding: The Primary Driving Force

Hydrogen bonds are the most significant directional interactions governing the self-assembly of this compound. The molecule possesses two hydrogen bond donor groups (the phenolic -OH and the amino -NH₂) and multiple acceptor sites (the four lone pairs on the oxygen atoms of the nitro and hydroxyl groups, and the lone pair on the nitrogen atom of the amino group). This functionality allows for the formation of robust and predictable hydrogen-bonded networks.

Theoretical and experimental studies on similar aminophenol and nitrophenol derivatives reveal common hydrogen bonding motifs. nih.govresearchgate.net For instance, aminophenol derivatives are known to form structures like tetrameric loops or infinite chains. smolecule.com The primary interactions expected in the crystal lattice of this compound are strong O-H···O, O-H···N, and N-H···O bonds.

O-H···O/N Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor and is expected to form a primary intermolecular linkage, likely with the oxygen atoms of the highly electronegative nitro group of a neighboring molecule. This O-H···O=N interaction is a common and stabilizing synthon in nitrophenol compounds. asianpubs.org Alternatively, it could interact with the amino nitrogen of another molecule (O-H···N).

N-H···O Hydrogen Bonds: The amino group provides two donor N-H bonds that can engage in hydrogen bonding with the oxygen atoms of both the nitro and hydroxyl groups of adjacent molecules. These N-H···O interactions are crucial for extending the supramolecular structure into two or three dimensions. researchgate.net

Table of Predicted Hydrogen Bond Interactions in this compound

| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Predicted Role in Supramolecular Assembly |

|---|---|---|---|

| Phenolic -OH | Nitro -NO₂ Oxygen | O-H···O | Primary synthon formation, chain or dimer propagation. |

| Phenolic -OH | Amino -NH₂ Nitrogen | O-H···N | Alternative primary synthon, contributes to network formation. |

| Amino -NH₂ | Nitro -NO₂ Oxygen | N-H···O | Cross-linking of chains or layers, formation of 3D networks. |

| Amino -NH₂ | Phenolic -OH Oxygen | N-H···O | Stabilization of the primary network, contributes to packing efficiency. |

| Aromatic C-H | Nitro/Phenolic Oxygen | C-H···O | Weak interaction, provides additional stabilization to the 3D packing. iucr.org |

Hirshfeld Surface Analysis and Interaction Prediction

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact, corresponding to hydrogen bonds and other interactions, can be identified as red spots. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of atomic contacts.

While a specific Hirshfeld analysis for this compound is unavailable, data from structurally similar compounds, such as (Z)-6-[(2-hydroxy-5-nitroanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one, provide a strong basis for prediction. iucr.org For this related molecule, the dominant interactions are O···H/H···O, H···H, and C···H/H···C contacts. iucr.org A similar distribution is anticipated for this compound.

Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type (Atom···Atom) | Predicted Percentage Contribution | Significance |

|---|---|---|

| H···H | ~30-40% | Represents the large proportion of hydrogen atoms on the molecular surface. iucr.org |

| O···H / H···O | ~25-35% | Corresponds to the crucial N-H···O and O-H···O hydrogen bonds that define the supramolecular structure. iucr.orgmdpi.com |

| C···H / H···C | ~15-20% | Indicates the presence of weaker C-H···O and C-H···π interactions. iucr.org |

| C···C | ~5% | Suggests the possibility of π-π stacking interactions between aromatic rings. iucr.org |

| N···H / H···N | ~5-10% | Represents O-H···N or C-H···N interactions, contributing to the overall stability. mdpi.com |

| Note: Percentages are predictive and based on analyses of structurally related nitro- and amino-substituted aromatic compounds. |

Other Non-Covalent Interactions

Beyond classical hydrogen bonds, other weaker interactions are expected to play a role in the final crystal packing of this compound.

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can interact favorably with the electron-rich regions of an adjacent ring in a parallel-displaced or T-shaped arrangement. This type of interaction is common in aromatic nitro compounds and would likely contribute to the stabilization of the layered structure predicted by hydrogen bonding.

C-H···π Interactions: The aromatic C-H bonds can act as weak donors to the π-system of a neighboring benzene ring, further reinforcing the supramolecular assembly.

Advanced Applications and Technological Relevance of 3 Amino 5 Nitrophenol and Its Derivatives

Role in Advanced Materials Science

The distinct functionalities of 3-amino-5-nitrophenol make it a valuable building block in the synthesis of high-performance polymers and materials with specific optical properties.

This compound and its derivatives serve as important monomers in the creation of advanced polymeric materials like polyimides and liquid crystals. chemscene.comambeed.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and other high-performance sectors. tandfonline.commdpi.com The incorporation of the nitro group from this compound can enhance the properties of these polymers. For instance, the synthesis of electroactive polyimides can be achieved through the chemical imidization of diamine monomers, which can include derivatives of this compound, with dianhydrides. mdpi.com These electroactive polymers have potential applications in areas like catalysis and electronics. mdpi.com

In the realm of liquid crystals, the rod-like molecular structure and the presence of polar groups in derivatives of this compound are advantageous. chemscene.comambeed.com These characteristics contribute to the formation of the mesophases that are essential for liquid crystal behavior, which is fundamental to display technologies and other optical applications.

The inherent asymmetry in the electronic distribution of this compound, arising from the push-pull effect of the amino and nitro groups, makes it and its derivatives prime candidates for use in optoelectronic materials and nonlinear optical (NLO) crystals. tandfonline.cominoe.ro NLO materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in telecommunications, optical computing, and laser technology.

The co-crystallization of molecules like 3-nitrophenol (B1666305) with other chromophores, such as 3-nitroaniline, has been shown to yield materials with significant second-order NLO properties. inoe.ro The interaction between the acidic phenol (B47542) and the basic amine can enhance the hyperpolarizability of the resulting crystal. inoe.ro Research has demonstrated that single crystals grown from such combinations can exhibit substantial second harmonic generation (SHG) efficiency. inoe.ro The delocalized electronic cloud of the hydroxyl group in 3-nitrophenol derivatives plays a key role in their enhanced NLO efficiency. inoe.ro Furthermore, derivatives of 2-amino-5-nitropyridine (B18323) have also been investigated for their NLO properties, with some showing potential as third-order NLO materials. aip.orgacs.org

Table 1: Examples of this compound Derivatives in NLO Applications

| Derivative/Co-crystal | NLO Property | Potential Application | Reference |

| 3-nitroaniline:3-nitrophenol | Second-order NLO | Frequency conversion | inoe.ro |

| 2-amino-5-nitropyridinium nitrate | Third-order NLO | Optical switching | aip.org |

| 2-amino-5-nitropyridinium dichloroacetate | Second harmonic generation | Lasers | acs.org |

Contributions to Dye and Pigment Chemistry

The chromophoric nature of this compound makes it a cornerstone in the design and synthesis of a wide array of dyes and pigments. fishersci.canih.gov

This compound is a key intermediate in the production of azo dyes. nih.govnih.gov Azo dyes, characterized by the -N=N- linkage, represent the largest and most versatile class of synthetic colorants. nih.govresearchgate.net The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. nih.govcuhk.edu.hk

In this process, the amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. researchgate.netscholarsresearchlibrary.com The presence of the nitro and hydroxyl groups on the phenol ring influences the final color and properties, such as lightfastness and wash fastness, of the resulting dye. scholarsresearchlibrary.com For example, new disperse azo dyes based on a Schiff base of ninhydrin (B49086) and 3-aminophenol (B1664112) have been synthesized and successfully applied to polyester (B1180765) fabrics, showing good fastness properties. scholarsresearchlibrary.com

The ability of this compound derivatives to exhibit color changes in response to specific chemical species makes them valuable in the development of colorimetric sensors for non-biological targets. researchgate.netresearchgate.net These sensors operate on the principle of a visible color change upon interaction with an analyte, providing a simple and often instrument-free method of detection. mdpi.com

A notable example is the use of a methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate as a colorimetric chemosensor for anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻). researchgate.netresearchgate.net The interaction between the sensor molecule, which contains hydroxyl and amino groups for binding, and the target anions leads to a distinct color change from colorless to light yellow, which is detectable by the naked eye. researchgate.netresearchgate.net This color change is attributed to the deprotonation of the sensor's hydrogen bond donor in the presence of the anion. researchgate.net

Development of Chemical Sensors and Analytical Reagents (non-biological)

Beyond colorimetric applications, derivatives of this compound are utilized in the broader development of chemical sensors and analytical reagents for the detection of non-biological analytes, such as metal ions and nitroaromatic compounds. acs.orgacs.org

The functional groups on the this compound scaffold can be tailored to selectively bind with specific analytes. For instance, amphiphilic pyrene (B120774) derivatives incorporating a 3-aminopropane-1,2-diol moiety have been designed as fluorescent sensors. acs.org The vicinal hydroxyl and amino groups in these sensors can chelate with metal ions like Cu²⁺, leading to a detectable change in the fluorescence emission. acs.org

In electrochemical sensing, modified electrodes are used to detect metal ions. While not a direct derivative, studies have shown that aminophenol compounds can be present in test solutions as potential interfering agents, highlighting their interaction with metal ions. For example, in the simultaneous sensing of various metal ions using an amino acid-fabricated glassy carbon electrode, 2-amino-4-nitrophenol (B125904) was tested as a potential interfering compound. acs.org This indicates the potential for designing sensors based on aminophenol structures for metal ion detection. Furthermore, the catalytic reduction of pollutants like p-nitrophenol to p-aminophenol, often monitored by UV-Vis spectroscopy, is a significant area of research where nitrophenol compounds are central. beilstein-journals.org

Detection of Specific Chemical Analytes

Derivatives of aminophenols are utilized in the development of sensors for detecting specific chemical analytes. The principle often relies on the interaction of the analyte with the functional groups of the phenol derivative, which can be measured electrochemically or optically. For instance, electrochemical sensors designed with related compounds have shown the ability to detect heavy metal ions. In one study, a tripeptide-derivative-modified glassy carbon electrode was developed for the sensitive detection of Cd2+ ions. nih.gov While this sensor did not use this compound directly, it listed a related compound, 3-chloro-5-nitrophenol, as a potential interfering species, demonstrating that molecules with this substitution pattern are electrochemically active and can interact with metal analytes. nih.govacs.org

Furthermore, electrochemical sensors have been developed for the determination of nitrophenols themselves, which are common environmental pollutants. chimicatechnoacta.ruresearchgate.net A flow-through chronoamperometric sensor based on a pillar yok.gov.trarene researchgate.netquinone derivative was created for this purpose. chimicatechnoacta.ru This type of sensor leverages "host-guest" interactions, where the macrocyclic pillararene structure selectively binds nitrophenol molecules, causing a measurable change in its redox current. chimicatechnoacta.ruresearchgate.net This highlights the potential for creating selective sensors for this compound or using it as a building block in sensor fabrication for other nitrophenols.

Electrochemical Sensor Design and Performance

The design of electrochemical sensors often involves modifying an electrode surface with a material that enhances sensitivity and selectivity towards a target analyte. nih.gov The performance of these sensors is evaluated based on metrics such as linear detection range, limit of detection (LOD), and selectivity against interfering substances. nih.gov

The electrochemical properties of this compound, with its reducible nitro group and oxidizable amine and hydroxyl groups, make it an interesting candidate for electrochemical applications. researchgate.net Research on its isomer, 2-amino-5-nitrophenol (B90527), indicates that such molecules can be used to synthesize new sulfonamide and sulfone derivatives through electrochemical processes, showcasing their redox activity which is fundamental for sensor applications. researchgate.net

The performance of sensors based on related phenol derivatives for detecting various analytes is summarized below.

| Sensor Platform | Target Analyte | Linear Range | Limit of Detection (LOD) | Source |

| Tripeptide-Modified Glassy Carbon Electrode | Cd²+ | 15 nM to 0.1 pM | Not specified | nih.gov |

| Pillar yok.gov.trarene researchgate.netquinone-Modified Electrode | Mononitrophenols | 1 nM – 0.1 mM | 0.5 nM | chimicatechnoacta.ru |

| Pillar yok.gov.trarene researchgate.netquinone-Modified Electrode | Di- and Trinitrophenols | 10 nM – 0.1 mM | 2 nM | chimicatechnoacta.ru |

| Nanoporous Gold Electrode | p-nitrophenol | 0.25 to 10 mg/dm³ | Not specified | researchgate.net |

Strategic Intermediate in Complex Organic Synthesisgoogle.comdokumen.pub

This compound and its related structures are valuable intermediates in the multi-step synthesis of complex organic molecules. google.com Their utility stems from the presence of multiple functional groups that can be selectively modified or used as anchor points for building larger molecular frameworks.

Aminonitrophenols serve as key starting materials for a variety of fine and specialty chemicals. google.com A derivative, 3-Amino-5-(tert-butoxy)phenol, is noted for its role as an intermediate in producing complex organic molecules, including dyes and pigments. smolecule.com The isomer 2-amino-5-nitrophenol is used as an intermediate in the manufacturing of azo dyes, such as CI Solvent Red 8, which is applied in coloring synthetic resins, inks, and wood stains. nih.gov

Furthermore, aminophenol derivatives are crucial in the photographic industry. Specifically, they are used as synthetic intermediates for 2,5-diacylaminophenol cyan-couplers, which are valued for the good color restoration and heat fastness of the resulting dyes in photographic materials. google.com

| Class of Fine Chemical | Specific Application | Precursor Mentioned | Source |

| Dyes & Pigments | Coloring various materials | 3-Amino-5-(tert-butoxy)phenol | smolecule.com |

| Azo Dyes | CI Solvent Red 8 (for resins, inks) | 2-Amino-5-nitrophenol | nih.gov |

| Photographic Couplers | Cyan-image-forming couplers | 2,5-diacylaminophenol derivatives | google.com |

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is often achieved using chiral auxiliaries and ligands, which guide the stereochemical outcome of a reaction. sciencenet.cn While readily available natural products like amino acids and terpenes are common sources for these chiral molecules, there is a continuous search for new and effective synthetic precursors. sciencenet.cn

Molecules like this compound possess a rigid aromatic scaffold and multiple functional groups suitable for conversion into chiral structures. The development of novel chiral diphosphine ligands based on biheteroaryl backbones demonstrates the importance of rigid scaffolds in creating effective ligands for asymmetric catalysis. acs.org Although direct synthesis of chiral auxiliaries from this compound is not prominently documented in the searched literature, its structural framework is analogous to other phenols and anilines used in ligand synthesis. For example, novel planar-chiral phosphine (B1218219) ligands have been developed and applied in asymmetric reactions, highlighting the potential of such scaffolds. acs.org

Catalysis and Ligand Development (e.g., Metal Complex Ligands)yok.gov.tr

The amino and hydroxyl groups of this compound are excellent coordinating sites for metal ions, making it a valuable precursor for developing new ligands for coordination chemistry and catalysis.

Research has demonstrated the synthesis of pentadentate Schiff base ligands by reacting 2-amino-5-nitrophenol with a suitable dialdehyde. yok.gov.tr These ligands readily form mononuclear complexes with transition metals like Manganese (Mn(II)) and Iron (Fe(III)). yok.gov.tr The resulting metal complexes have been investigated for their potential biological activity, such as superoxide (B77818) dismutase (SOD) activity, which is relevant to treating oxidative stress. yok.gov.tr This work directly illustrates the role of an aminonitrophenol in creating functional metal complexes. yok.gov.tr

The broader field of biomimetic chemistry often employs metal complexes of Schiff bases derived from aminophenols to model the active sites of enzymes like catecholase and phenoxazinone synthase. ijcce.ac.irnih.gov These synthetic models are used to catalyze the aerobic oxidation of various substrates, such as o-aminophenols and catechols. nih.gov The ability of these ligands to stabilize metals in various oxidation states is crucial for their catalytic performance. rsc.org

| Ligand/Complex Type | Precursor(s) | Metal Ion(s) | Application/Study | Source |

| Pentadentate Schiff Base Ligand | 2-amino-5-nitrophenol | Mn(II), Fe(III) | Investigation of Superoxide Dismutase (SOD) activity | yok.gov.tr |

| Thiazole Azo Dye Ligand | 2-amino-5-nitrothiazole and 3-methyl-4-nitrophenol | Cu(II), Fe(III), Pb(II), Mn(II) | Synthesis of metal complexes with octahedral geometry | researchgate.net |

| N₂O₂ Schiff Base Ligand | Various aminophenols | Cu, Zn, Co, Ni | Formation of transition metal complexes | rsc.org |

Future Research Directions and Unexplored Avenues for 3 Amino 5 Nitrophenol

Sustainable and Biocatalytic Synthesis Routes

Current synthetic methods for aminophenols often rely on harsh reaction conditions and produce significant waste. Future research is trending towards the development of more environmentally friendly and sustainable synthesis routes.

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based methods. This technique can lead to solvent-free or low-solvent reactions, reduced energy consumption, and the formation of unique products. Research into the mechanochemical reduction of related nitrophenols, such as 4-nitrophenol (B140041), using ball milling has shown high efficiency and selectivity. rsc.orgucf.edu A similar approach could be developed for 3-Amino-5-nitrophenol, potentially through a one-pot, solid-state process utilizing a catalyst like cobalt oxide. ucf.edu This method could provide a sustainable route for its production, minimizing waste and avoiding the use of pressurized hydrogen. rsc.orgucf.edu

Catalytic Reduction: The catalytic reduction of nitrophenols is a key area of research for producing aminophenols. While the reduction of 4-nitrophenol is a widely studied model reaction, the principles can be applied to its isomers. ucf.edu Future work could focus on developing highly efficient and reusable catalysts for the selective reduction of the nitro group in this compound. Studies on cobalt oxide-based nanoparticles have demonstrated their effectiveness in reducing various nitrophenols, including 2-amino-5-nitrophenol (B90527) and 4-amino-3-nitrophenol. ucf.edumdpi.com Investigating the catalytic activity of these and other novel nanocatalysts for this compound reduction could lead to more efficient and sustainable industrial processes.

Biocatalytic Approaches: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. While specific biocatalytic routes for this compound are not yet well-established, research on related compounds provides a strong foundation. For instance, the enzymatic synthesis of aminophenol derivatives and the use of amine dehydrogenases for the synthesis of chiral amines highlight the potential of biocatalysis in this area. Future research could focus on identifying or engineering enzymes capable of selectively reducing the nitro group of a precursor or introducing the amino and nitro groups onto a phenol (B47542) ring with high regioselectivity. This would offer a highly specific and environmentally benign manufacturing process.

Integration into Novel Functional Materials and Devices

The bifunctional nature of this compound, with its electron-donating amino group and electron-withdrawing nitro group, makes it an interesting building block for novel functional materials.

Polymers and Dyes: this compound and its isomers are already used in the formulation of hair dyes, both as semi-permanent colorants and as toners in permanent oxidative dyes. cosmeticsinfo.orgnih.govinnospk.com Future research could explore its incorporation into novel polymer backbones to create new types of dyes with enhanced properties such as improved lightfastness, thermal stability, and wash fastness. epo.org Its derivatives could also be used to synthesize specialty dyes for applications beyond cosmetics, such as in high-performance plastics, liquid crystal displays, and organic light-emitting diodes (OLEDs).

Sensors: The electrochemical properties of nitrophenol derivatives make them suitable candidates for the development of chemical sensors. A colorimetric anion sensor based on a derivative of 2-amino-4-nitrophenol (B125904) has been successfully developed, demonstrating the potential of this class of compounds in sensing applications. researchgate.net The sensor exhibited a significant color change in the presence of specific anions. researchgate.net Research into this compound could lead to the development of highly selective and sensitive sensors for various analytes. For example, a self-powered sensing platform for p-nitrophenol detection has been constructed using a photocathode-based photocatalytic fuel cell, a concept that could be adapted for derivatives of this compound. acs.org

Nonlinear Optical Materials: The presence of both donor and acceptor groups on the aromatic ring of this compound suggests potential for applications in nonlinear optics (NLO). Materials with high NLO properties are crucial for technologies such as optical switching and frequency conversion. Computational studies on related molecules like 2-amino-5-nitrobenzophenone (B23384) have shown that the charge transfer within the molecule, facilitated by the donor and acceptor groups, can lead to a significant first hyperpolarizability, a key indicator of NLO activity. nih.gov Experimental and theoretical investigation of this compound and its derivatives could reveal new NLO materials with tailored properties.

Exploration of Unconventional Reaction Pathways and High-Pressure Chemistry

Moving beyond traditional synthesis methods, the exploration of unconventional reaction conditions can lead to novel products and more efficient processes.

High-Pressure Synthesis: High-pressure chemistry can significantly influence reaction rates and equilibria, often leading to products that are not accessible under ambient conditions. The catalytic hydrogenation of nitrophenols, a common method for producing aminophenols, can be carried out under high pressure to improve efficiency. acs.orgresearchgate.net A patented process describes the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol (B145695) amine from 2-Amino-5-nitrophenol under specific pressure and temperature conditions. google.com Further investigation into the high-pressure reactions of this compound could unveil new derivatives and more efficient synthetic routes.

Mechanochemistry: As mentioned in the context of sustainable synthesis, mechanochemistry provides a solvent-free or low-solvent method for chemical transformations. rsc.orgucf.edu The application of mechanochemical methods, such as ball milling, to the reactions of this compound could lead to the discovery of new reaction pathways and solid-state structures with unique properties. For instance, mechanochemical synthesis has been used to create dicyanoanilines from aromatic aldehydes and malononitrile (B47326) in excellent yields and with short reaction times. researchgate.net

Advanced Theoretical Modeling and Machine Learning for Property Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new materials.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govrjpn.org Such studies can provide insights into the reaction mechanisms of this compound and help in the design of new derivatives with desired properties. For example, DFT has been used to analyze the frontier molecular orbitals (HOMO/LUMO) of 2-Amino-3-nitrophenol to identify reactive sites and to study the fungicidal activity of 2-amino-4-nitrophenol and its derivatives. nih.gov Similar theoretical investigations on this compound could guide the synthesis of new functional materials and biologically active compounds. researchgate.net